

An In-depth Technical Guide to the Molecular Weight of Formohydrazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formylhydrazine*

Cat. No.: *B046547*

[Get Quote](#)

This technical guide provides a comprehensive analysis of the molecular weight of formohydrazide ($\text{CH}_4\text{N}_2\text{O}$), a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the foundational principles and detailed calculations necessary to determine its molecular weight, presented in a clear and structured format for ease of reference and application in a laboratory setting.

Molecular Composition and Structure

Formohydrazide, also known as formic hydrazide or hydrazinecarboxaldehyde, is a simple organic compound with the molecular formula $\text{CH}_4\text{N}_2\text{O}$.^{[1][2][3][4]} Its structure consists of a formyl group attached to a hydrazine moiety. Understanding the elemental composition is the first step in determining the molecular weight.

Atomic Weights of Constituent Elements

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation. These values represent the weighted average of the masses of the naturally occurring isotopes of each element.

The atomic weights of the elements present in formohydrazide are detailed in the table below.

Data Presentation: Atomic Composition and Molecular Weight Calculation

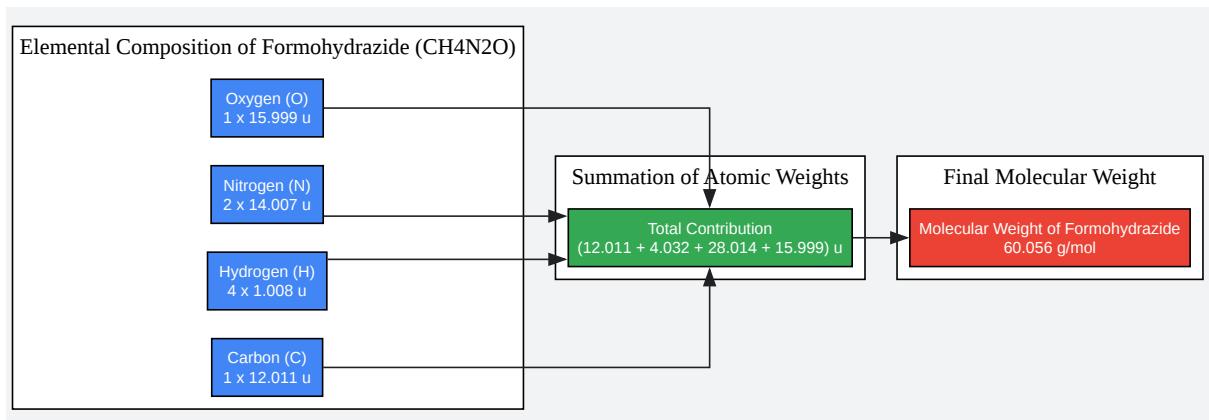
The quantitative data pertaining to the molecular weight of formohydrazide is summarized in the following table. This structured format allows for a clear comparison of the contribution of each element to the total molecular weight.

Element	Symbol	Quantity	Standard Atomic Weight (u)	Total Contribution (u)
Carbon	C	1	12.011	12.011
Hydrogen	H	4	1.008	4.032
Nitrogen	N	2	14.007	28.014
Oxygen	O	1	15.999	15.999
Total		60.056		

The calculated molecular weight of formohydrazide is 60.056 g/mol .[\[2\]](#) This value is consistent with figures found in scientific literature and chemical databases.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

The determination of the molecular weight of a compound like formohydrazide in a laboratory setting typically involves mass spectrometry. A detailed, generalized protocol for this is provided below.


Protocol: Molecular Weight Determination by Mass Spectrometry

- Sample Preparation:
 - Dissolve a small, accurately weighed sample of formohydrazide in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
 - Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent.

- Instrumentation Setup:
 - Utilize an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
 - Calibrate the mass spectrometer using a standard calibration solution appropriate for the expected mass range.
- Sample Infusion and Ionization:
 - Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
 - Use a heated capillary and nebulizing gas (typically nitrogen) to facilitate desolvation and the formation of gas-phase ions.
- Mass Analysis:
 - Set the mass analyzer to scan a mass-to-charge (m/z) range that includes the expected molecular weight of formohydrazide (e.g., m/z 50-100).
 - Acquire mass spectra in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.
- Data Analysis:
 - Identify the peak corresponding to the $[\text{M}+\text{H}]^+$ ion. The m/z value of this peak will be approximately 61.063 (60.056 + 1.007, the mass of a proton).
 - The molecular weight of the neutral formohydrazide molecule is determined by subtracting the mass of the proton from the observed m/z value.

Visualization of Molecular Weight Calculation

The logical relationship between the elemental composition and the final molecular weight is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for calculating the molecular weight of formohydrazide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Formylhydrazine - Wikipedia [en.wikipedia.org]
- 2. Formohydrazide 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Formylhydrazide 624-84-0 [mingyuanchemical.com]
- 4. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Weight of Formohydrazide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b046547#molecular-weight-of-formohydrazide\]](https://www.benchchem.com/product/b046547#molecular-weight-of-formohydrazide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com